2,3,4-Trimethoxyphenol
Overview
Description
2,3,4-Trimethoxyphenol is an organic compound with the molecular formula C9H12O4. It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 3, and 4 positions. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties .
Scientific Research Applications
2,3,4-Trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary targets of 2,3,4-Trimethoxyphenol are numerous and diverse, reflecting its role as a pharmacophore in many potent agents . These targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
This compound interacts with its targets to induce a range of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits the function of Hsp90, a protein that assists in the proper folding of other proteins . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within cells .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its interaction with various targets. For example, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby blocking cell division . By inhibiting Hsp90, it can lead to the misfolding of proteins, disrupting cellular functions . The inhibition of TrxR can lead to an increase in oxidative stress within cells .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. Its anti-cancer effects are notable, as it effectively inhibits cell division and induces oxidative stress . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The TMP group, including 2,3,4-Trimethoxyphenol, has been found to interact with a variety of enzymes and proteins. For instance, compounds containing the TMP group have shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. For example, TMP-bearing compounds have demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations . They have displayed notable anti-cancer effects and have shown promising anti-fungal and anti-bacterial properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For instance, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . Changes in gene expression and enzyme inhibition or activation are also part of its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethoxyphenol can be synthesized through several methods. One common approach involves the methylation of 2,3,4-trihydroxyphenyl formaldehyde using dimethyl sulfate in the presence of a quaternary ammonium salt and sodium hydroxide at 50-70°C. The reaction mixture is then separated, washed, and distilled under vacuum to obtain the final product .
Another method involves the oxidation of 2,3,4-trimethoxybenzaldehyde using hydrogen peroxide in the presence of sulfuric acid. The reaction is carried out at room temperature for 24 hours, followed by extraction and purification to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to simpler phenolic compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Quinones, methoxy-substituted quinones.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Comparison with Similar Compounds
3,4,5-Trimethoxyphenol: Another trimethoxyphenol derivative with methoxy groups at different positions.
2,4,6-Trimethoxyphenol: A derivative with methoxy groups at the 2, 4, and 6 positions.
Uniqueness: 2,3,4-Trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other trimethoxyphenol derivatives, it exhibits different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3,4-trimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNIGWWQYXBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345308 | |
Record name | 2,3,4-Trimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19676-64-3 | |
Record name | 2,3,4-Trimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3,4-Trimethoxyphenol in the synthesis of Coenzyme Q10?
A1: Coenzyme Q10 is a crucial molecule in cellular energy production. This compound serves as a starting material in a multi-step synthesis of this coenzyme. One approach utilizes a Vilsmeier-Haack reaction to convert this compound (I) to 6-Methyl-2,3,4-tri-methoxybenzaldehyde (II). [] This aldehyde is then transformed into other intermediates, ultimately leading to the synthesis of Coenzyme Q10.
Q2: How is this compound used in the synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone, another important intermediate for Coenzyme Q synthesis?
A2: this compound can be converted to 2,3-Dimethoxy-5-methyl-p-benzoquinone through a two-step process. First, a Mannich reaction with formaldehyde and a suitable amine introduces a methyl group at the 6-position of the phenol. [] Subsequent oxidation of this intermediate yields the desired 2,3-Dimethoxy-5-methyl-p-benzoquinone, a key component in Coenzyme Q synthesis.
Q3: Can you explain the role of this compound in the synthesis of (±)-antroquinonol?
A3: (±)-antroquinonol, a potential anticancer compound, possesses a unique 4-hydroxy-2,3-dimethoxycyclohex-2-enone core. [] Interestingly, this compound can be oxidized to 2,3,4,4-tetramethoxycyclohexadienone. This highly electron-rich dienone undergoes a key Michael reaction with dimethylcuprate, ultimately setting the stage for the construction of (±)-antroquinonol's core structure through subsequent alkylation, reduction, and epimerization steps. []
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